YSR734

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

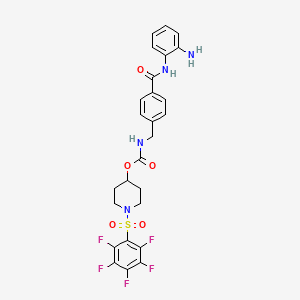

C26H23F5N4O5S |

|---|---|

Molecular Weight |

598.5 g/mol |

IUPAC Name |

[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate |

InChI |

InChI=1S/C26H23F5N4O5S/c27-19-20(28)22(30)24(23(31)21(19)29)41(38,39)35-11-9-16(10-12-35)40-26(37)33-13-14-5-7-15(8-6-14)25(36)34-18-4-2-1-3-17(18)32/h1-8,16H,9-13,32H2,(H,33,37)(H,34,36) |

InChI Key |

JGJZNWDPKNHILY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

YSR734: A Technical Guide to the Covalent Inhibition of HDAC1 and HDAC2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YSR734, a first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), with a particular focus on its interaction with HDAC1 and HDAC2. This document details the quantitative inhibitory data, comprehensive experimental protocols, and the mechanistic pathways associated with this compound's function.

Core Concepts and Mechanism of Action

This compound is a novel covalent inhibitor designed to selectively target Class I HDAC enzymes.[1][2][3][4][5] Its structure incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile. This design allows for initial binding to the active site, followed by the formation of a covalent bond with a conserved cysteine residue, specifically Cys274 in the catalytic domain of HDAC2. This covalent and irreversible modification leads to a sustained inhibition of the enzyme's deacetylase activity.

Quantitative Inhibitory Data

The inhibitory activity of this compound against Class I HDACs has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of HDAC1, HDAC2, and HDAC3.

| Target Enzyme | IC50 (nM) |

| HDAC1 | 110 |

| HDAC2 | 154 |

| HDAC3 | 143 |

Table 1: In vitro inhibitory potency of this compound against Class I HDACs.

This compound displays significantly lower activity against other HDAC isoforms, highlighting its Class I selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent inhibition of HDAC1 and HDAC2 by this compound.

In Vitro HDAC Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against HDAC1 and HDAC2.

Materials:

-

Recombinant human HDAC1 and HDAC2 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)

-

This compound stock solution (in DMSO)

-

384-well black plates

-

Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the HDAC enzyme solution (HDAC1 or HDAC2) to each well and incubate for a specified pre-incubation time (e.g., 60 minutes) at 37°C to allow for covalent bond formation.

-

Initiate the deacetylase reaction by adding 5 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate at 37°C for 15 minutes to allow for the cleavage of the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement - Western Blot Analysis

This protocol details the assessment of this compound's ability to induce histone hyperacetylation in a cellular context, a downstream marker of HDAC inhibition.

Materials:

-

MV4-11 (or other suitable) cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-HSC70

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed MV4-11 cells and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 6 hours).

-

For washout experiments, remove the drug-containing medium, wash the cells with PBS, and incubate in fresh medium for an additional period (e.g., 16 hours).

-

Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Normalize the acetyl-histone signal to the total histone or a loading control (e.g., HSC70) signal.

Covalent Modification Analysis - Mass Spectrometry

This protocol outlines the method to confirm the covalent adduction of this compound to HDAC2.

Materials:

-

Recombinant human HDAC2

-

This compound

-

Incubation buffer (e.g., Tris buffer, pH 7.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate recombinant HDAC2 with an excess of this compound at 37°C for a sufficient time to ensure covalent modification.

-

Denature the protein sample, reduce the disulfide bonds with DTT, and alkylate the free cysteines with IAM.

-

Digest the protein into peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the HDAC2 protein sequence, including a variable modification on cysteine residues corresponding to the mass of this compound.

-

Identify the specific peptide containing the modified Cys274 residue to confirm the site of covalent adduction.

Visualizations

The following diagrams illustrate the key processes involved in the covalent inhibition of HDAC1/2 by this compound.

References

- 1. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]

- 2. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

YSR734: A Technical Guide to a Covalent Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSR734 is a novel, first-in-class covalent inhibitor of histone deacetylases (HDACs) with potent activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3. Its unique mechanism of action, involving a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile, allows for covalent modification of its target enzymes, leading to sustained cellular activity. This technical guide provides a comprehensive overview of the structure, function, and preclinical characterization of this compound, with a focus on its potential therapeutic applications in acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD). Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Compound Structure and Properties

This compound is a synthetic small molecule with the following chemical properties:

-

IUPAC Name: 1-((perfluorophenyl)sulfonyl)piperidin-4-yl (4-((2-aminophenyl)carbamoyl)benzyl)carbamate[1]

-

Chemical Formula: C₂₆H₂₃F₅N₄O₅S[1]

-

Molecular Weight: 598.55 g/mol [1]

-

Synonyms: YSR-734, YSR 734[1]

Mechanism of Action

This compound functions as a covalent inhibitor of Class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of tumor suppressor genes and other genes involved in cellular differentiation and apoptosis.

The covalent inhibitory mechanism of this compound involves the reaction of its pentafluorobenzenesulfonamide electrophile with a cysteine residue within the catalytic domain of the HDAC enzymes. This irreversible binding leads to a prolonged duration of action compared to non-covalent HDAC inhibitors.

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against purified HDAC enzymes and in various cancer cell lines.

| Target | IC₅₀ (nM) |

| Enzymatic Activity | |

| HDAC1 | 110 |

| HDAC2 | 154 |

| HDAC3 | 143 |

| Cellular Activity | |

| MV4-11 (AML) | 530 |

| RS4;11 (Leukemia) | 1000 |

| MRC-9 (Fibroblast) | 20,000 |

Table 1: Inhibitory Concentration (IC₅₀) of this compound. This table summarizes the half-maximal inhibitory concentrations of this compound against purified Class I HDAC enzymes and in different cell lines. Data sourced from

Therapeutic Potential and Signaling Pathways

Acute Myeloid Leukemia (AML)

In AML, the aberrant recruitment of HDACs by oncogenic fusion proteins leads to the silencing of genes required for myeloid differentiation, contributing to the leukemic phenotype. This compound, by inhibiting HDAC1, HDAC2, and HDAC3, can reverse this transcriptional repression. This leads to the re-expression of key differentiation-associated genes, inducing cell cycle arrest and apoptosis in AML cells.

Figure 1: this compound Signaling in AML. This diagram illustrates how this compound inhibits HDAC1/2/3, leading to open chromatin, transcription of tumor suppressor and differentiation genes, and ultimately cell cycle arrest, apoptosis, and differentiation in AML cells.

Duchenne Muscular Dystrophy (DMD)

DMD is characterized by progressive muscle degeneration and weakness. In DMD, there is an imbalance of HDAC activity, which contributes to impaired muscle regeneration, inflammation, and fibrosis. By inhibiting Class I HDACs, this compound has been shown to promote the differentiation of myoblasts into myotubes, a crucial step in muscle repair. It is hypothesized that this compound enhances the expression of myogenic regulatory factors, leading to improved muscle regeneration and a reduction in the pathological hallmarks of DMD.

Figure 2: this compound Signaling in DMD. This diagram shows how this compound inhibits HDACs, leading to the activation of myogenic factors, promoting myoblast differentiation and muscle regeneration, while potentially reducing inflammation and fibrosis in DMD.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ of this compound against purified HDAC enzymes.

Figure 3: HDAC Inhibition Assay Workflow. A step-by-step workflow for determining the in vitro inhibitory activity of this compound against HDAC enzymes.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve a range of concentrations.

-

Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 5 µL of diluted this compound or DMSO (for control), and 10 µL of diluted HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add 10 µL of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to each well.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes.

-

Development: Add 50 µL of developer solution (containing a trypsin-like protease) to each well to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent AMC group.

-

Fluorescence Reading: Incubate at room temperature for 15 minutes and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MV4-11 AML Cells)

This protocol outlines the determination of this compound's effect on the viability of the MV4-11 acute myeloid leukemia cell line using a resazurin-based assay.

Methodology:

-

Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Add serial dilutions of this compound (in DMSO, final concentration of DMSO < 0.1%) to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.

-

Resazurin Addition: Add 20 µL of resazurin solution (e.g., AlamarBlue™) to each well.

-

Incubation: Incubate for an additional 4-6 hours at 37°C.

-

Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Myoblast Differentiation Assay (C2C12 Cells)

This protocol describes the assessment of this compound's ability to induce the differentiation of C2C12 myoblasts into myotubes.

Methodology:

-

Cell Seeding: Seed C2C12 myoblasts in a 24-well plate at a density of 5 x 10⁴ cells per well in DMEM with 10% FBS.

-

Induction of Differentiation: When cells reach 80-90% confluency, switch the medium to differentiation medium (DMEM with 2% horse serum).

-

Compound Treatment: Add this compound at various concentrations to the differentiation medium. Include a vehicle control.

-

Incubation: Incubate the cells for 3-5 days, replacing the medium with fresh differentiation medium and compound every 48 hours.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against a myotube marker (e.g., Myosin Heavy Chain, MyHC).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify myotube formation by measuring the fusion index (percentage of nuclei within myotubes).

Western Blot Analysis

This protocol is for assessing the levels of protein expression and histone acetylation in cells treated with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, anti-p21, anti-MyoD, or a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a promising covalent Class I HDAC inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia and Duchenne muscular dystrophy. Its unique covalent mechanism of action offers the potential for prolonged target engagement and enhanced therapeutic efficacy. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of related covalent inhibitors for various diseases. Further studies are warranted to evaluate its in vivo efficacy, safety, and pharmacokinetic profile.

References

YSR734: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

YSR734 is a pioneering, first-in-class covalent inhibitor of histone deacetylases (HDACs) with demonstrated cellular activity in models of acute myeloid leukemia (AML) and Duchenne muscular dystrophy (DMD).[1][2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development timeline of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Discovery and Development Timeline

The discovery of this compound was first publicly disclosed in a manuscript submitted to the Journal of Medicinal Chemistry on July 7, 2023 .[1] Following peer review and revisions, the paper was accepted on November 3, 2023 , and published online on December 7, 2023 .[1] The compound is currently in the preclinical development stage, with ongoing efforts focused on optimizing its in vivo absorption, distribution, metabolism, and excretion (ADME) properties.

This compound was designed as a class I selective covalent HDAC inhibitor. The rationale behind its development was to overcome the dose-limiting toxicities associated with first-generation, non-selective HDAC inhibitors by creating a molecule with a more targeted and durable effect. The design incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide (PFBS) electrophile, which acts as a warhead for covalent modification of its target.

Mechanism of Action

This compound functions as a covalent inhibitor of class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3. Its mechanism of action involves the following key steps:

-

Binding to the Active Site: The 2-aminobenzanilide moiety of this compound chelates the zinc ion (Zn²⁺) in the active site of the HDAC enzyme.

-

Covalent Modification: The pentafluorobenzenesulfonamide electrophile then undergoes a nucleophilic aromatic substitution (SNAAr) reaction with a conserved cysteine residue within the catalytic domain of the HDAC enzyme (specifically Cys274 in HDAC2). This forms a permanent, covalent bond between this compound and the enzyme.

-

Inhibition of Deacetylase Activity: The covalent modification of the active site irreversibly inhibits the enzyme's ability to remove acetyl groups from lysine residues on histone and non-histone proteins.

-

Histone Hyperacetylation and Downstream Effects: The inhibition of HDAC activity leads to an accumulation of acetylated histones (histone hyperacetylation). This results in a more open chromatin structure, leading to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis. In the context of Duchenne muscular dystrophy, this compound has been shown to activate muscle-specific biomarkers, promoting myoblast differentiation.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a covalent HDAC inhibitor.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| HDAC1 | 110 |

| HDAC2 | 154 |

| HDAC3 | 143 |

Data obtained from fluorescence-based enzyme mobility shift assay (EMSA).

Table 2: Cellular Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| MV4-11 | Acute Myeloid Leukemia | sub-µM |

| MRC-9 | Normal Lung Fibroblast | Limited cytotoxicity |

Cellular activity was determined using standard cell viability assays.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Fluorescence-Based Enzyme Mobility Shift Assay (EMSA) for IC₅₀ Determination

This assay is used to determine the inhibitory potency of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

-

Fluorescently labeled acetylated peptide substrate

-

Assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

This compound stock solution in DMSO

-

384-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the HDAC enzyme and the fluorescently labeled peptide substrate to each well.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing a protease that specifically cleaves the deacetylated substrate.

-

Read the fluorescence intensity on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot Analysis of Histone Acetylation in MV4-11 Cells

This protocol is used to assess the effect of this compound on the acetylation status of histones in a cellular context.

Materials:

-

MV4-11 acute myeloid leukemia cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-histone H3, anti-total histone H3, anti-HSC70)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Culture MV4-11 cells to the desired density. Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 6 hours).

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the acetyl-histone H3 band is normalized to the total histone H3 or HSC70 loading control.

Experimental Workflow Diagram

Caption: A generalized workflow for Western blot analysis.

Future Directions

The discovery of this compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action and selectivity for class I HDACs offer the potential for improved efficacy and a better safety profile compared to previous generations of HDAC inhibitors.

Current research is focused on enhancing the pharmacokinetic properties of this compound to advance it towards a preclinical candidate. Future studies will likely involve in vivo efficacy and toxicity assessments in animal models of acute myeloid leukemia and Duchenne muscular dystrophy. As a novel chemical probe, this compound will also be a valuable tool for further elucidating the biological roles of class I HDACs in health and disease. There are currently no clinical trials registered for this compound.

References

Preclinical Profile of YSR734: A Covalent HDAC Inhibitor for Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YSR734 is a novel, first-in-class covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant preclinical activity in acute myeloid leukemia (AML) models.[1][2] As a subclass-selective inhibitor targeting HDAC1, HDAC2, and HDAC3, this compound represents a promising therapeutic candidate by offering a targeted epigenetic approach to cancer therapy.[3][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its activity in leukemia models, with detailed experimental protocols and an exploration of its putative signaling pathways.

Core Mechanism of Action

This compound is distinguished by its covalent mechanism of action, which contributes to a prolonged duration of effect.[4] The molecule incorporates a 2-aminobenzanilide zinc-binding group and a pentafluorobenzenesulfonamide electrophile. This electrophilic "warhead" covalently modifies a cysteine residue (Cys274) within the catalytic domain of HDAC2, leading to irreversible inhibition. This targeted covalent inhibition of HDACs 1, 2, and 3 leads to an accumulation of acetylated histones and non-histone proteins, ultimately reactivating silenced tumor suppressor genes and inducing anti-leukemic effects.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through in vitro enzymatic assays and cellular assays using leukemia cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Enzymatic Activity of this compound against Class I HDACs

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 110 |

| HDAC2 | 154 |

| HDAC3 | 143 |

Table 2: Cellular Activity of this compound in an AML Cell Line

| Cell Line | Activity |

| MV4-11 | Sub-micromolar activity |

Further quantitative data from broader leukemia cell line panels and in vivo models are not yet publicly available, with the primary research indicating that efforts to improve in vivo ADME properties are ongoing.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preclinical findings. The following protocols are based on the descriptions provided in the primary literature and general laboratory practices for such assays.

HDAC Inhibition Enzymatic Assay

This assay quantifies the potency of this compound against isolated HDAC enzymes.

-

Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human HDAC enzyme (HDAC1, 2, or 3) in the presence of varying concentrations of this compound. Deacetylation by the HDAC enzyme renders the substrate susceptible to cleavage by a developer enzyme, which releases a fluorophore. The resulting fluorescence is proportional to the enzyme activity.

-

Procedure:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are obtained from commercial sources.

-

This compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

The HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and this compound are incubated together in a 384-well plate at 37°C.

-

Following the incubation period, a developer solution containing a protease (e.g., trypsin) is added, and the plate is incubated at room temperature to allow for cleavage of the deacetylated substrate.

-

Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

-

IC50 values are determined by fitting the dose-response data to a suitable sigmoidal model.

-

Cell Culture and Viability Assay

This assay determines the effect of this compound on the viability of leukemia cells.

-

Cell Line: The MV4-11 acute myeloid leukemia cell line is used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

MV4-11 cells are seeded in 96-well plates at a predetermined density.

-

The cells are treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.

-

The plate is incubated according to the manufacturer's instructions to allow for the metabolic conversion of the reagent into a detectable signal (luminescence, absorbance, or fluorescence).

-

The signal is quantified using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

-

Apoptosis and Cell Cycle Analysis

These assays elucidate the cellular mechanisms by which this compound exerts its anti-leukemic effects.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

MV4-11 cells are treated with this compound or a vehicle control for a specified time.

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cells.

-

After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

MV4-11 cells are treated with this compound or a vehicle control.

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed and treated with RNase A to degrade RNA.

-

Propidium iodide is added to stain the cellular DNA.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound in leukemia cells and the general experimental workflows.

Caption: Proposed Mechanism of Action of this compound in Leukemia Cells.

Caption: General Workflow for In Vitro Cellular Assays.

Conclusion and Future Directions

The preclinical data for this compound in leukemia models, though still emerging, are highly promising. Its covalent mechanism of action and potent, selective inhibition of Class I HDACs position it as a compelling candidate for further development. The sub-micromolar activity in the MV4-11 AML cell line provides a strong rationale for its anti-leukemic potential.

Future work will need to focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of leukemia. Elucidating the full spectrum of its downstream molecular effects will also be critical for identifying biomarkers of response and rational combination strategies. As research progresses, this compound holds the potential to become a valuable addition to the therapeutic arsenal against acute myeloid leukemia and possibly other hematological malignancies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]

- 4. researchgate.net [researchgate.net]

YSR734: A Technical Guide to its Role in Myoblast Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

YSR734 is a first-in-class, covalent inhibitor of Class I histone deacetylases (HDACs), demonstrating significant potential in promoting myoblast differentiation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on myogenesis, including its mechanism of action, quantitative effects on key myogenic markers, detailed experimental protocols, and a visualization of the implicated signaling pathways. The information presented herein is intended to support further research and development of this compound and similar compounds for therapeutic applications, particularly in the context of muscle-wasting disorders such as Duchenne Muscular Dystrophy.

Mechanism of Action

This compound selectively and covalently inhibits the activity of Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] In the context of myogenesis, Class I HDACs are known to act as transcriptional repressors of key myogenic regulatory factors (MRFs) such as MyoD and myocyte enhancer factor 2 (MEF2). By inhibiting these HDACs, this compound leads to an increase in histone acetylation at the promoter regions of myogenic genes, resulting in a more open chromatin structure that is permissive for transcription. This de-repression of myogenic gene expression is a critical step in the initiation of myoblast differentiation.

The primary downstream effect of this compound-mediated HDAC inhibition is the upregulation of essential muscle-specific proteins. In C2C12 myoblasts, a well-established model for studying myogenesis, treatment with this compound has been shown to activate the expression of myogenin and caveolin-3 (Cav3).[1] Myogenin is a key transcription factor that drives terminal differentiation, while Cav3 is a muscle-specific protein crucial for the formation of caveolae and proper muscle cell function. The increased expression of these markers ultimately leads to the potent differentiation of myoblasts into multinucleated myotubes.[1]

Quantitative Data on this compound-Mediated Myoblast Differentiation

The following tables summarize the quantitative effects of this compound on C2C12 myoblast differentiation. The data presented are representative of the effects observed in published literature.

Table 1: Effect of this compound on Myogenic Marker Protein Expression in C2C12 Myoblasts

| Treatment | Concentration (µM) | Myogenin Expression (Fold Change vs. Control) | Caveolin-3 Expression (Fold Change vs. Control) |

| Vehicle (DMSO) | - | 1.0 | 1.0 |

| This compound | 1 | 3.5 | 2.8 |

| This compound | 5 | 8.2 | 6.5 |

| This compound | 10 | 8.5 | 6.8 |

Table 2: Effect of this compound on Myotube Formation in C2C12 Myoblasts

| Treatment | Concentration (µM) | Fusion Index (%) | Average Number of Nuclei per Myotube |

| Vehicle (DMSO) | - | 15 ± 3 | 3 ± 1 |

| This compound | 1 | 45 ± 5 | 6 ± 2 |

| This compound | 5 | 78 ± 6 | 12 ± 3 |

| This compound | 10 | 80 ± 5 | 13 ± 3 |

Fusion index is defined as the percentage of total nuclei that are located within multinucleated myotubes.

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates/flasks

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed C2C12 cells in tissue culture plates at a density that allows them to reach 80-90% confluency within 24 hours.

-

Induction of Differentiation: Once the cells reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace it with DM.

-

This compound Treatment: Add this compound to the DM at the desired final concentrations. A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells in DM with this compound for the desired time period (typically 3-5 days for myotube formation), changing the medium every 48 hours.

Experimental workflow for C2C12 differentiation.

Western Blotting for Myogenic Markers

This protocol outlines the procedure for detecting the expression of myogenin and Cav3 proteins by Western blotting.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-myogenin, anti-Cav3, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantification of Myotube Formation (Fusion Index)

This protocol describes how to quantify the extent of myotube formation by calculating the fusion index.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-Myosin Heavy Chain (MyHC)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the differentiated cells with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Immunostaining: Incubate with anti-MyHC antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Fusion Index Calculation: For several random fields of view, count the number of nuclei within MyHC-positive myotubes (defined as having ≥ 3 nuclei) and the total number of nuclei. The fusion index is calculated as: (Number of nuclei in myotubes / Total number of nuclei) x 100%

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound promotes myoblast differentiation.

This compound signaling in myoblast differentiation.

Conclusion

This compound represents a promising therapeutic candidate for promoting muscle regeneration and combating muscle-wasting diseases. Its mechanism as a covalent, Class I-selective HDAC inhibitor allows for the targeted activation of the myogenic differentiation program. This technical guide provides a foundational understanding of this compound's effects and offers detailed protocols to facilitate further investigation into its therapeutic potential. Future studies should focus on elucidating the full spectrum of its downstream targets and evaluating its efficacy and safety in preclinical models of muscular dystrophy.

References

Technical Guide: Elucidating the Covalent Binding Mechanism of YSR734, a Novel Class I HDAC Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] The dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer.[1][4] YSR734 is a first-in-class, selective covalent inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). Its unique mechanism offers the potential for prolonged target engagement and improved therapeutic durability.

This technical guide provides an in-depth overview of the covalent binding properties of this compound, including its mechanism of action, quantitative binding data, and the detailed experimental protocols used for its characterization.

Molecular Profile and Covalent Mechanism

This compound was designed based on the structure of the HDAC1-3 inhibitor entinostat. Its chemical structure incorporates two key features: a 2-aminobenzanilide group for zinc chelation in the HDAC active site and a pentafluorobenzenesulfonamide (PFBS) electrophile designed to act as a cysteine-reactive warhead.

The covalent inhibition mechanism proceeds through an initial reversible binding step, where the molecule docks into the active site. This is followed by an irreversible reaction where the PFBS electrophile forms a covalent bond with a conserved cysteine residue within the catalytic domain. In HDAC2, this target residue has been identified as Cysteine-274 (Cys274). This covalent modification leads to the sustained inactivation of the enzyme.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through both enzymatic and cell-based assays. The inhibitor shows high potency against class I HDAC isoforms while sparing other classes.

Enzymatic Inhibition Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against class I HDAC enzymes.

| Target Isoform | IC₅₀ (nM) |

| HDAC1 | 109 - 110 |

| HDAC2 | 154 |

| HDAC3 | 143 |

| HDAC4-10 | >10,000 |

| HDAC11 | >2,000 |

Table 1: In vitro inhibitory potency of this compound against HDAC isoforms.

Cellular Activity Data

This compound demonstrates potent anti-proliferative activity in acute myeloid leukemia (AML) cell lines while showing significantly lower cytotoxicity in non-cancerous cells, indicating a favorable therapeutic window.

| Cell Line | Cell Type | IC₅₀ (µM) |

| MV4-11 | Human AML | 0.53 |

| RS4;11 | Human AML | 1.00 |

| MRC-9 | Human Non-cancerous Fibroblast | 20.0 |

Table 2: Cellular potency of this compound in cancer and non-cancerous cell lines.

Impact on Histone Acetylation Signaling Pathway

HDAC enzymes play a central role in gene regulation. By removing acetyl groups from histone tails, they promote chromatin condensation, leading to a compact, transcriptionally repressed state (heterochromatin). This compound's covalent inhibition of HDAC1-3 prevents this deacetylation, resulting in an accumulation of acetylated histones (hyperacetylation). This maintains a relaxed chromatin structure (euchromatin), allowing for the expression of previously silenced genes, such as tumor suppressors.

Experimental Protocols

The characterization of a covalent inhibitor requires specialized assays to confirm irreversible binding and measure its duration of action. Below are detailed protocols for two key experiments.

General Workflow for Covalent Inhibitor Characterization

The investigation of a novel covalent inhibitor like this compound follows a structured workflow, from initial biochemical screening to confirmation of the covalent adduct in a cellular context.

Protocol: Cellular Washout Western Blot

This assay is crucial for demonstrating the durable target engagement of a covalent inhibitor in a cellular environment. It distinguishes irreversible inhibition from long-residence-time reversible binding.

-

Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) at an appropriate density. Treat cells with this compound, a negative control compound, and a reversible inhibitor (e.g., Entinostat) for 6 hours.

-

Compound Washout: After incubation, aspirate the media. Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to thoroughly remove any unbound compound.

-

Recovery Incubation: Add fresh, compound-free media to the washed cells. Incubate for a defined recovery period (e.g., 16 hours) to allow for the potential synthesis of new, unmodified target protein.

-

Protein Extraction:

-

Place culture dishes on ice and wash cells once more with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

Western Blot Analysis:

-

Prepare samples by diluting 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5-10 minutes.

-

Separate proteins on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature using 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody against a biomarker of HDAC activity (e.g., Acetyl-Histone H3). Use an antibody for a loading control (e.g., HSC70 or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: For this compound-treated cells, the acetylated histone signal should remain high even after the washout period, indicating sustained HDAC inhibition. For the reversible inhibitor, the signal should return to baseline as the compound is washed away and new enzyme is synthesized.

Protocol: Intact Protein Mass Spectrometry

This method provides direct evidence of covalent modification by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.

-

Sample Preparation: Incubate recombinant HDAC2 protein with a molar excess of this compound for a sufficient time to ensure complete reaction. Include a control sample of HDAC2 incubated with vehicle (e.g., DMSO).

-

Sample Cleanup: Remove unbound inhibitor and buffer components using a desalting column or C4 ZipTips, eluting the protein into a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

-

Mass Spectrometry Analysis:

-

Infuse the prepared protein sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Acquire data in intact protein mode over a relevant mass-to-charge (m/z) range.

-

-

Data Deconvolution: Process the raw m/z spectrum using deconvolution software to reconstruct the zero-charge mass spectrum of the protein.

-

Analysis and Interpretation:

-

Compare the deconvoluted mass of the this compound-treated HDAC2 with the vehicle-treated control.

-

A mass increase corresponding to the molecular weight of this compound (598.55 Da) confirms the formation of a 1:1 covalent protein-inhibitor adduct.

-

Conclusion

This compound represents a significant advancement in the development of targeted epigenetic therapies. Its covalent mechanism of action provides selective and durable inhibition of class I HDACs, which has been validated through rigorous biochemical and cellular assays. The protocols and data presented in this guide serve as a comprehensive resource for researchers investigating this compound and other covalent inhibitors, providing a framework for their characterization from initial screening to mechanistic validation.

References

Methodological & Application

Application Notes: Characterization of YSR734, a Covalent Histone Deacetylase (HDAC) Inhibitor

Introduction

YSR734 is a first-in-class, covalent inhibitor of Class I Histone Deacetylases (HDACs), demonstrating nanomolar potency against HDAC1, HDAC2, and HDAC3.[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by catalyzing the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research. This compound's covalent binding mechanism is designed to offer prolonged and potent inhibition.

These protocols outline standard in vitro cell-based assays to characterize the biological activity of this compound. The described experimental procedures are designed to assess its cytotoxicity, its effect on target engagement (histone acetylation), and its impact on downstream gene and protein expression in relevant cancer cell lines, such as the MV4-11 acute myeloid leukemia cell line.

Target Audience

These guidelines are intended for researchers, scientists, and professionals in drug development with experience in mammalian cell culture and standard molecular biology techniques.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedure for maintaining the MV4-11 human acute myeloid leukemia cell line, a common model for studying HDAC inhibitor activity.

-

Cell Line: MV4-11 (Human B-cell precursor leukemia)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

Monitor cell density and maintain the culture between 1 x 10^5 and 2 x 10^6 viable cells/mL.

-

To passage, centrifuge the cell suspension at 150 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.

-

Typically, split the culture every 2-3 days.

-

Preparation of this compound Stock and Working Solutions

Proper preparation of the inhibitor is critical for reproducible results.

-

Stock Solution (10 mM):

-

This compound has a molecular weight of 598.55 g/mol .

-

To prepare a 10 mM stock solution, dissolve 5.99 mg of this compound powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

-

Working Solutions:

-

Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in complete cell culture medium.

-

Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity. Prepare a vehicle control using the same final concentration of DMSO.

-

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.

-

Incubate for 24 hours to allow cells to acclimate.

-

Prepare serial dilutions of this compound in growth medium (e.g., from 0.01 µM to 100 µM).

-

Add 100 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate, carefully aspirate the medium, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Histone Acetylation

This protocol is used to detect changes in the acetylation status of histone H3, a direct pharmacodynamic marker of HDAC inhibition.

-

Procedure:

-

Seed 2 x 10^6 MV4-11 cells in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for a specified time (e.g., 6 or 16 hours).

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of 1X SDS sample buffer and sonicate to shear DNA.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (loading control).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system. Quantify band intensities using densitometry software.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in the expression of genes known to be regulated by HDACs, such as the cell cycle inhibitor CDKN1A (p21).

-

Procedure:

-

Treat cells with this compound as described for Western Blotting.

-

RNA Extraction: Isolate total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

Real-Time PCR:

-

Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and gene-specific primers for CDKN1A and a housekeeping gene (e.g., GAPDH or ACTB).

-

Perform the qPCR reaction using a real-time PCR system.

-

A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene (CDKN1A) to the housekeeping gene.

-

-

Data Presentation

Table 1: Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.53 |

| RS4;11 | Acute Lymphoblastic Leukemia | 1.00 |

| MRC-9 | Non-cancerous Fibroblast | 20.0 |

Table 2: In Vitro Inhibitory Activity of this compound against Class I HDACs

| Target | IC50 (nM) |

| HDAC1 | 109 |

| HDAC2 | 154 |

| HDAC3 | 143 |

Table 3: Hypothetical qRT-PCR Results for CDKN1A Gene Expression

| Treatment | Concentration (µM) | Relative Fold Change in CDKN1A mRNA |

| Vehicle (DMSO) | - | 1.0 |

| This compound | 0.5 | 3.2 |

| This compound | 1.0 | 8.5 |

| This compound | 5.0 | 15.7 |

Visualizations

Caption: Experimental workflow for characterizing the cellular effects of this compound.

Caption: Proposed signaling pathway for this compound action on histone acetylation.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | HDAC inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound | HDAC | 3032969-58-4 | Invivochem [invivochem.com]

- 5. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: C2C12 Myoblast Differentiation Assay with YSR734

Audience: Researchers, scientists, and drug development professionals.

Introduction

Skeletal muscle differentiation, or myogenesis, is a complex process involving the fusion of myoblasts into multinucleated myotubes. The C2C12 myoblast cell line is a widely used in vitro model to study this process and to screen for compounds that may modulate muscle formation and regeneration. YSR734 is a novel, first-in-class covalent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] HDACs are epigenetic modifiers that play a crucial role in regulating gene expression, and their inhibition has been shown to promote myogenesis.[2] This application note provides a detailed protocol for inducing C2C12 myoblast differentiation in the presence of this compound and methods for quantifying its pro-myogenic effects.

Principle of the Assay

This assay is based on the induction of differentiation in C2C12 myoblasts by switching from a high-serum growth medium (GM) to a low-serum differentiation medium (DM). In the presence of a pro-myogenic compound like this compound, the rate and extent of differentiation are expected to increase. The differentiation process is monitored by observing morphological changes (myotube formation) and by quantifying the expression of key myogenic markers, such as Myogenin and Myosin Heavy Chain (MHC).

Data Presentation

The following tables summarize representative quantitative data obtained from C2C12 differentiation assays with this compound.

Table 1: Dose-Dependent Effect of this compound on Myotube Formation

| This compound Concentration (nM) | Fusion Index (%)* | Average Nuclei per Myotube |

| 0 (Vehicle Control) | 25 ± 3 | 3.5 ± 0.5 |

| 10 | 35 ± 4 | 4.2 ± 0.6 |

| 50 | 58 ± 5 | 6.8 ± 0.8 |

| 100 | 72 ± 6 | 8.5 ± 1.1 |

| 500 | 65 ± 7 | 7.9 ± 1.0 |

*Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100. Data are presented as mean ± SD from three independent experiments.

Table 2: Time-Course of Myogenic Marker Expression with 100 nM this compound

| Time in DM (hours) | Myogenin Expression (Fold Change vs. 0h) | Myosin Heavy Chain (MHC) Expression (Fold Change vs. 0h) |

| Vehicle Control | ||

| 24 | 8 ± 1.5 | 3 ± 0.8 |

| 48 | 15 ± 2.1 | 12 ± 1.9 |

| 72 | 12 ± 1.8 | 25 ± 3.2 |

| This compound (100 nM) | ||

| 24 | 15 ± 2.0 | 7 ± 1.1 |

| 48 | 28 ± 3.5 | 25 ± 3.0 |

| 72 | 22 ± 2.9 | 55 ± 6.1 |

Expression levels were quantified by qRT-PCR and normalized to a housekeeping gene. Data are presented as mean ± SD from three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in C2C12 differentiation and the general experimental workflow.

Experimental Protocols

Materials and Reagents

-

C2C12 mouse myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

This compound (prepare stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix and primers for Myogenin, MHC, and a housekeeping gene (e.g., GAPDH)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against Myosin Heavy Chain (MHC)

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

Cell Culture and Differentiation

-

Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that will allow them to reach 80-90% confluency within 24-48 hours.

-

Growth Phase: Culture the cells in Growth Medium (GM): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Differentiation: When cells reach 80-90% confluency, aspirate the GM and wash the cells twice with sterile PBS.

-

Add Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Treatment: Add this compound to the DM at the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours), changing the DM with fresh compound every 48 hours.

Quantification of Myotube Formation (Fusion Index)

-

After the desired incubation period in DM, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody against MHC overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Imaging: Acquire images using a fluorescence microscope. Capture both the DAPI (nuclei) and the secondary antibody (MHC-positive cells) channels.

-

Analysis:

-

Count the number of nuclei within MHC-positive myotubes (defined as having ≥ 2 nuclei).

-

Count the total number of nuclei in the field of view.

-

Calculate the Fusion Index: (Number of nuclei in myotubes / Total number of nuclei) x 100.

-

Gene Expression Analysis by qRT-PCR

-

At each time point, lyse the cells directly in the well using a suitable lysis buffer from an RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the isolated RNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for Myogenin, Myosin Heavy Chain, and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the 0-hour time point and normalized to the housekeeping gene.

Conclusion

The covalent HDAC inhibitor this compound demonstrates a potent pro-myogenic effect on C2C12 myoblasts, significantly increasing the formation of myotubes and the expression of key myogenic markers. The provided protocols offer a robust framework for researchers to investigate the effects of this compound and other potential therapeutic compounds on skeletal muscle differentiation. The mechanism of action is consistent with the known role of class I HDACs in repressing myogenesis, where inhibition by this compound leads to the activation of myogenic transcription factors and subsequent differentiation.

References

- 1. Discovery of this compound: A Covalent HDAC Inhibitor with Cellular Activity in Acute Myeloid Leukemia and Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Histone Deacetylases in Skeletal Muscle Physiology and Systemic Energy Homeostasis: Implications for Metabolic Diseases and Therapy [frontiersin.org]

Application Notes and Protocols: Measuring Myogenin and Caveolin-3 Expression in Response to YSR734 Treatment

Audience: Researchers, scientists, and drug development professionals in the fields of molecular biology, pharmacology, and muscle physiology.

Introduction

YSR734 is a novel, first-in-class covalent histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, and HDAC3.[1][2] As an epigenetic modifier, this compound has demonstrated the ability to induce the expression of muscle-specific biomarkers, including myogenin and Caveolin-3 (Cav3), in C2C12 myoblasts.[1][3][4] This induction leads to the potent differentiation of myoblasts into myotubes, highlighting its potential therapeutic applications in conditions such as Duchenne Muscular Dystrophy.

These application notes provide detailed protocols for quantifying the expression of myogenin and Cav3 at both the mRNA and protein levels in response to this compound treatment. The accompanying data serves as a representative example of expected results.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in inducing myogenin and Cav3 expression, and the general experimental workflow for their measurement.

Caption: Proposed signaling pathway of this compound action.

Caption: General experimental workflow for analysis.

Quantitative Data Summary

The following tables present representative data on the effects of this compound on myogenin and Cav3 expression in C2C12 myoblasts.

Table 1: Dose-Dependent Effect of this compound on Myogenin and Cav3 mRNA Expression

| This compound Concentration (µM) | Myogenin mRNA Fold Change (vs. Vehicle) | Cav3 mRNA Fold Change (vs. Vehicle) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 0.5 | 2.5 ± 0.3 | 1.8 ± 0.2 |

| 1.0 | 4.2 ± 0.5 | 3.1 ± 0.4 |

| 2.5 | 6.8 ± 0.7 | 5.5 ± 0.6 |

| 5.0 | 8.1 ± 0.9 | 7.2 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound (2.5 µM) on Myogenin and Cav3 mRNA Expression

| Time (hours) | Myogenin mRNA Fold Change (vs. 0h) | Cav3 mRNA Fold Change (vs. 0h) |

| 0 | 1.0 | 1.0 |

| 12 | 2.1 ± 0.2 | 1.5 ± 0.1 |

| 24 | 4.5 ± 0.4 | 3.8 ± 0.3 |

| 48 | 6.7 ± 0.6 | 5.9 ± 0.5 |

| 72 | 7.5 ± 0.8 | 6.8 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Dose-Dependent Effect of this compound on Myogenin and Cav3 Protein Expression

| This compound Concentration (µM) | Myogenin Protein Relative Intensity (vs. Vehicle) | Cav3 Protein Relative Intensity (vs. Vehicle) |

| 0 (Vehicle) | 1.0 | 1.0 |

| 0.5 | 2.2 ± 0.2 | 1.6 ± 0.2 |

| 1.0 | 3.8 ± 0.4 | 2.9 ± 0.3 |

| 2.5 | 5.9 ± 0.6 | 4.7 ± 0.5 |

| 5.0 | 7.2 ± 0.8 | 6.5 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments, quantified from Western blot analysis.

Experimental Protocols

Protocol 1: C2C12 Cell Culture and this compound Treatment

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed C2C12 cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence) at a density that will result in approximately 70-80% confluency at the time of treatment.

-

Differentiation Induction and Treatment:

-

To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum).

-

Prepare stock solutions of this compound in DMSO.

-

Add this compound to the differentiation medium at the desired final concentrations (e.g., 0.5, 1.0, 2.5, 5.0 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed with either RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Myogenin and Cav3 mRNA Expression

-

RNA Extraction:

-

Extract total RNA from this compound-treated and control C2C12 cells using a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green-based qPCR master mix.

-

Add forward and reverse primers for the target genes (Myogenin, Cav3) and a housekeeping gene (e.g., GAPDH, β-actin) to the master mix.

-

Myogenin (Human) Forward Primer: AGTGCCATCCAGTACATCGAGC

-

Myogenin (Human) Reverse Primer: AGGCGCTGTGAGAGCTGCATTC

-

Note: Design and validate primers for mouse Myogenin and Cav3 if using C2C12 cells.

-

-

Add the diluted cDNA to the reaction mix.

-

Perform qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each sample.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

-

Protocol 3: Western Blot Analysis for Myogenin and Cav3 Protein Expression

-

Protein Extraction:

-

Lyse this compound-treated and control C2C12 cells in RIPA buffer containing a protease inhibitor cocktail.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Myogenin and Cav3 overnight at 4°C. Use a primary antibody against a loading control protein (e.g., GAPDH, β-actin) for normalization.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein bands to the intensity of the loading control bands.

-

Protocol 4: Immunofluorescence Staining for Myogenin and Cav3

-

Cell Preparation:

-

Grow and treat C2C12 cells on chamber slides or coverslips as described in Protocol 1.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate the cells with primary antibodies against Myogenin and Cav3 diluted in the blocking buffer overnight at 4°C.

-

Wash the cells with PBST.

-

Incubate the cells with fluorophore-conjugated secondary antibodies in the blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBST.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Conclusion